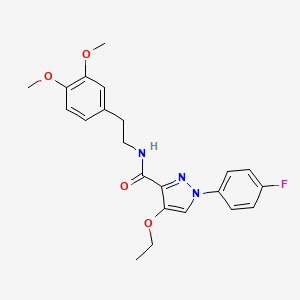

N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4/c1-4-30-20-14-26(17-8-6-16(23)7-9-17)25-21(20)22(27)24-12-11-15-5-10-18(28-2)19(13-15)29-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBZELWAMZRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which is introduced via a nucleophilic substitution reaction.

Attachment of the Dimethoxyphenethyl Group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogens, alkylating agents, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Sigma Receptor Modulation:

N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been investigated as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and are potential targets for treating conditions such as depression and schizophrenia. Studies indicate that this compound exhibits high affinity for sigma receptors, making it a candidate for further development in neuropharmacology .

2. Antimicrobial Activity:

Recent studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties. In vitro tests have shown that related compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential:

Research has highlighted the potential anticancer properties of pyrazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .

Case Studies

Case Study 1: Sigma Receptor Imaging

A study utilized a radiolabeled version of this compound for positron emission tomography (PET) imaging to visualize sigma receptor binding in vivo. This application underscores the compound's utility not only in therapeutic contexts but also in diagnostic imaging .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were tested against standard antimicrobial agents. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that can guide future drug design .

Data Tables

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with its analogs:

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound likely enhances membrane permeability compared to BI80645’s 2-methoxyphenylmethyl group due to increased lipophilicity . However, this may also reduce solubility.

- Fluorine Impact : The 4-fluorophenyl moiety is conserved across analogs, suggesting its role in π-π stacking interactions with target proteins, as seen in 5F-AB-FUPPYCA’s psychoactivity .

- Biological Activity : Sulfonamide and tert-butyl groups in compound 4h () correlate with anti-inflammatory activity, implying that carboxamide derivatives can be tuned for diverse applications through side-chain modifications .

Pharmacological and Toxicological Profiles

- Anti-Inflammatory Analogs (): Pyrazole-3-carboxamides with sulfonamide or thiadiazole groups exhibit COX-2 inhibition, highlighting the scaffold’s versatility .

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which includes a pyrazole ring and various functional groups, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C22H24FN3O4

- Molecular Weight : 413.449 g/mol

- CAS Number : 1170643-58-9

- Purity : Typically around 95%.

The biological activity of N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. The compound's structure allows it to modulate various biological pathways, which may include:

- Receptor Binding : The compound may interact with sigma receptors, which are known to play roles in various neurological processes .

- Enzyme Inhibition : It has been suggested that pyrazole derivatives can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and liver toxicity .

1. Anti-Hepatotoxic Activity

Recent studies have evaluated the hepatoprotective effects of pyrazole derivatives against carbon tetrachloride (CCl₄)-induced hepatotoxicity in animal models. Some derivatives exhibited significant protective effects comparable to the standard drug silymarin, indicating that N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide may possess similar properties .

2. Neuroprotective Effects

Research has indicated that compounds with similar structures can exert neuroprotective effects by modulating sigma receptors in the central nervous system (CNS). This modulation may lead to reduced neuroinflammation and protection against neurodegenerative diseases .

3. Anticancer Potential

The pyrazole nucleus is known for its anticancer properties. Compounds with this structure have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.